molecular formula C7H3BrFNO4 B14790597 3-Bromo-2-fluoro-4-nitrobenzoic acid

3-Bromo-2-fluoro-4-nitrobenzoic acid

Cat. No.: B14790597
M. Wt: 264.00 g/mol
InChI Key: WLSATTJAPUFRHL-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-4-nitrobenzoic acid is an aromatic compound with the molecular formula C7H3BrFNO4 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, fluorine, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoro-4-nitrobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 2-fluorobenzoic acid to introduce the nitro group, followed by bromination to add the bromine atom. The reaction conditions often require the use of strong acids like sulfuric acid and reagents such as nitric acid for nitration and bromine or brominating agents for bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reagent addition, is crucial. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-4-nitrobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Nitric acid and sulfuric acid.

    Bromination: Bromine or N-bromosuccinimide (NBS).

    Reduction: Iron powder and hydrochloric acid.

    Coupling: Palladium catalysts and boronic acids.

Major Products

    Amino derivatives: From the reduction of the nitro group.

    Biaryl compounds: From Suzuki-Miyaura coupling reactions.

Scientific Research Applications

3-Bromo-2-fluoro-4-nitrobenzoic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-4-nitrobenzoic acid in chemical reactions involves the activation of the benzene ring by the electron-withdrawing nitro group, which influences the reactivity of the other substituents. The bromine and fluorine atoms can participate in cross-coupling reactions, facilitated by palladium catalysts, to form new carbon-carbon bonds. The nitro group can also be reduced to an amino group, which can further react to form various derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluorobenzoic acid
  • 3-Fluoro-4-nitrobenzoic acid
  • 4-Fluoro-3-nitrobenzoic acid

Uniqueness

3-Bromo-2-fluoro-4-nitrobenzoic acid is unique due to the specific arrangement of the bromine, fluorine, and nitro groups on the benzene ring. This unique substitution pattern influences its reactivity and the types of reactions it can undergo, making it a valuable compound in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C7H3BrFNO4

Molecular Weight

264.00 g/mol

IUPAC Name

3-bromo-2-fluoro-4-nitrobenzoic acid

InChI

InChI=1S/C7H3BrFNO4/c8-5-4(10(13)14)2-1-3(6(5)9)7(11)12/h1-2H,(H,11,12)

InChI Key

WLSATTJAPUFRHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)F)Br)[N+](=O)[O-]

Origin of Product

United States

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